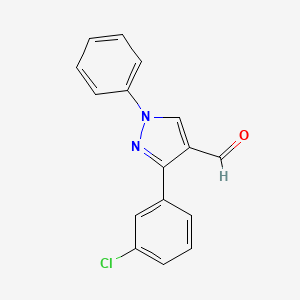

3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound with a molecular formula of C₁₆H₁₁ClN₂O (CID: 3326638) . The structure consists of a pyrazole core substituted at position 1 with a phenyl group, at position 3 with a 3-chlorophenyl moiety, and at position 4 with a formyl (-CHO) group.

Pyrazole-4-carbaldehydes are widely explored in medicinal chemistry due to their versatility as intermediates for antimicrobial, anticancer, and antioxidant agents . The 3-chlorophenyl substituent may enhance lipophilicity and influence binding interactions in biological systems .

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O/c17-14-6-4-5-12(9-14)16-13(11-20)10-19(18-16)15-7-2-1-3-8-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAQEZYCWBZLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359622 | |

| Record name | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36640-43-4 | |

| Record name | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain high-purity products .

Analyse Des Réactions Chimiques

Condensation Reactions with Amines

The aldehyde group undergoes condensation with primary amines to form Schiff bases, a reaction widely exploited in medicinal chemistry for generating bioactive derivatives.

Key Findings:

-

Reaction of 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with substituted amines (e.g., 4-fluorobenzylamine, 2-naphthylamine) in the presence of glacial acetic acid yields Schiff bases with 50–94% efficiency .

-

Schiff base formation is confirmed by IR spectroscopy, with characteristic C=N stretch observed at 1,662–1,670 cm⁻¹ , and NMR data showing imine proton signals at δ 8.4–8.6 ppm .

Example:

| Amine | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Fluorobenzylamine | N-(4-fluorobenzyl)imine derivative | 85 | Glacial acetic acid, reflux |

| 2-Naphthylamine | N-(2-naphthyl)imine derivative | 78 | Ethanol, rt, 12 h |

Palladium-Catalyzed Cross-Coupling Reactions

The pyrazole core can be further functionalized via cross-coupling reactions if activated with a triflate (-OTf) group. While the parent compound lacks this group, synthetic routes involving triflate intermediates enable diversification.

Suzuki-Miyaura Coupling:

-

Triflate derivatives of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde react with arylboronic acids (e.g., phenyl-, 3-chlorophenyl-) under Pd(PPh₃)₄ catalysis to introduce aryl groups at position 3 .

-

Typical Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₃PO₄ (anhydrous)

-

Solvent: Toluene/ethanol (3:1)

-

Temperature: 80–100°C

-

Example:

| Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 3-Phenyl-substituted pyrazole | 82 | |

| 3-Chlorophenylboronic acid | 3-(3-Chlorophenyl)-substituted pyrazole | 76 |

Functionalization via Vilsmeier-Haack Reaction

Though primarily a synthetic step, the aldehyde group is introduced via Vilsmeier-Haack formylation during the compound’s preparation. This reaction involves POCl₃ and DMF, yielding the aldehyde with 75–85% efficiency .

Mechanistic Insight:

-

Formation of the Vilsmeier reagent (POCl₃-DMF complex).

-

Electrophilic attack at the pyrazole’s C-4 position.

Reduction and Oxidation (Theoretical Considerations)

While not explicitly documented in the cited sources, the aldehyde group is theoretically susceptible to:

-

Reduction: NaBH₄ or LiAlH₄ would reduce the aldehyde to a primary alcohol.

-

Oxidation: KMnO₄ or CrO₃ could oxidize it to a carboxylic acid.

Experimental validation of these pathways is absent in the reviewed literature.

Stability and Reactivity Notes

Applications De Recherche Scientifique

3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of agrochemicals and materials science.

Mécanisme D'action

The mechanism of action of 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorophenyl and phenyl groups contribute to its binding affinity and specificity for certain targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional diversity of pyrazole-4-carbaldehyde derivatives allows for comparative analysis of their physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison with key analogs:

Structural Analogues and Substituent Effects

Physicochemical Properties

Activité Biologique

3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, characterized by its unique structure that includes a chlorophenyl group and a formyl group. Its molecular formula is C₁₆H₁₁ClN₂O, indicating it contains 16 carbon atoms, 11 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anticancer Activity

The compound has shown promising anticancer properties through various mechanisms. For instance, it acts as an inhibitor of key enzymes involved in cancer progression. A study highlighted that derivatives of this compound inhibited acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, with some exhibiting low micromolar IC50 values, indicating potent biological activity comparable to established drugs like donepezil .

Enzyme Inhibition

Inhibition of enzymes such as AChE is particularly relevant in the context of Alzheimer's disease. The structure-activity relationship (SAR) studies reveal that chloro-substituted derivatives tend to be more effective AChE inhibitors compared to their fluoro counterparts. The most potent inhibitors identified had IC50 values in the nanomolar range .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Pyridinylpyrazole | Contains a pyridine ring instead of phenyl | Different biological activities |

| 4-Methylpyrazole | Methyl substitution at the 4-position | Enhanced lipophilicity |

| 3-(4-Fluorophenyl)-1H-pyrazole | Fluorine substitution at para position | Different electronic properties |

| 5-(Trifluoromethyl)-1H-pyrazole | Trifluoromethyl group enhancing reactivity | Increased metabolic stability |

This table illustrates how variations in substituents affect the chemical reactivity and biological properties of pyrazole compounds.

Case Studies and Research Findings

A significant body of research has focused on the synthesis and evaluation of pyrazole derivatives. For example:

- Study on AChE Inhibition : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit AChE. The most effective compounds showed IC50 values comparable to standard treatments for Alzheimer's disease .

- Antimicrobial Testing : In vitro tests demonstrated that certain pyrazole derivatives exhibited broad-spectrum antimicrobial activity, making them candidates for further development as therapeutic agents .

Q & A

Q. What are the established synthetic routes for 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation or Vilsmeier-Haack formylation . For example, nucleophilic substitution of 5-chloro-1-arylpyrazole precursors with phenols in the presence of K₂CO₃ as a base catalyst is a common method . Yields are sensitive to solvent choice (e.g., DMF vs. THF) and temperature control. For instance, formylation using POCl₃/DMF at 0–5°C minimizes side reactions . Multi-step protocols often achieve 60–75% purity, requiring subsequent recrystallization (e.g., ethanol/water mixtures) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The pyrazole ring adopts a planar conformation , with intermolecular C–H⋯O hydrogen bonds between the aldehyde group and adjacent phenyl rings stabilizing the lattice. For example, in derivatives like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between pyrazole and phenyl rings is ~15°, influencing packing efficiency . Data collection at 296 K with Bruker SMART APEX CCD detectors and SADABS absorption corrections are typical .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the pyrazole core, particularly at the 4-carbaldehyde position?

Electrophilic aromatic substitution (EAS) is guided by electron-withdrawing groups (EWGs) like –Cl. For example, the 3-chlorophenyl group directs formylation to the 4-position via resonance stabilization of the intermediate. Microwave-assisted synthesis (100–120°C, 30 min) enhances regioselectivity compared to conventional heating . Computational modeling (DFT) of charge distribution can predict reactivity patterns .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what assays validate these effects?

Derivatives with electron-deficient substituents (e.g., –CF₃, –Br) show enhanced antimicrobial activity due to increased membrane permeability. For example, 3-(4-bromophenyl) analogs exhibit MIC values of 2–8 µg/mL against S. aureus . Molecular docking (AutoDock Vina) into bacterial FabH enzyme active sites correlates substituent bulk with binding affinity. In vitro cytotoxicity assays (MTT) on mammalian cells (e.g., HEK293) are critical to assess selectivity .

Q. What computational methods are used to predict the compound’s reactivity and interaction with biological targets?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For instance, the LUMO of the carbaldehyde group (-8.2 eV) indicates susceptibility to nucleophilic attack . Molecular Dynamics (MD) simulations (AMBER force field) model lipid bilayer penetration, revealing that 3-chlorophenyl derivatives have higher diffusion coefficients than non-halogenated analogs .

Q. How can conflicting data on synthetic yields or biological activity be resolved?

Discrepancies in yields (e.g., 50% vs. 75%) often arise from oxygen sensitivity during formylation or incomplete purification. Replicating reactions under inert atmospheres (N₂/Ar) and validating purity via HPLC (C18 column, acetonitrile/water mobile phase) is essential . For biological activity, standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and IC₅₀ normalization to reference drugs (e.g., ciprofloxacin) reduce variability .

Data Contradiction Analysis

- Example Conflict : A 2021 study reported 85% antimicrobial efficacy for a 3-(4-bromophenyl) derivative , while a 2014 study observed only 40% .

- Resolution : The discrepancy may stem from differences in bacterial strains (ATCC vs. clinical isolates) or assay conditions (broth microdilution vs. agar diffusion). Cross-validation using time-kill kinetics and standardized inoculum sizes (1×10⁶ CFU/mL) is recommended .

Methodological Recommendations

- Synthesis : Optimize Vilsmeier-Haack reactions by controlling POCl₃ stoichiometry (1.2 eq.) and slow addition rates to avoid exothermic side reactions .

- Characterization : Combine SC-XRD with solid-state NMR (¹³C CP-MAS) to resolve polymorphic ambiguities .

- Biological Testing : Use checkerboard assays to evaluate synergy with β-lactam antibiotics, noting fractional inhibitory concentration (FIC) indices <0.5 as synergistic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.